4-bromo-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Description
4-Bromo-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide (CAS: 874137-87-8; molecular formula: C₁₉H₁₅BrFNO₂; molecular weight: 388.23 g/mol) is a benzamide derivative characterized by a brominated aromatic ring and dual N-substituents: a 4-fluorobenzyl group and a furan-2-ylmethyl moiety. This compound is synthesized via amide bond formation between 4-bromobenzoyl chloride and a mixture of 4-fluorobenzylamine and furan-2-ylmethylamine under reflux conditions in acetonitrile . Benzamide derivatives are widely studied for antimicrobial , anticancer , and enzyme-inhibitory applications , making this compound a candidate for similar pharmacological exploration.
Properties
Molecular Formula |
C19H15BrFNO2 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15BrFNO2/c20-16-7-5-15(6-8-16)19(23)22(13-18-2-1-11-24-18)12-14-3-9-17(21)10-4-14/h1-11H,12-13H2 |
InChI Key |
ATHNTDYNMMBQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Yield : The target compound’s synthesis mirrors methods used for 4-bromo-N-(2-nitrophenyl)benzamide (70–90% yields), suggesting scalability .
Pharmacological and Spectral Comparisons
Antimicrobial Activity :
- : Carboxamides like N-(4-methylpyridin-2-yl)thiophene-2-carboxamide exhibit broad-spectrum activity against Staphylococcus aureus and Gram-negative pathogens. The target compound’s furan group may enhance membrane penetration, similar to thiophene derivatives .
- : Metallophthalocyanines with bromo-methoxy substituents show antioxidant and antifungal activity. The target compound’s bromo-fluorobenzyl motif may similarly disrupt microbial membranes .
Spectral Data :
- FT-IR Peaks: The target compound’s carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C–Br (~550 cm⁻¹) stretches align with 4-bromo-N-(dimethylcarbamothioyl)benzamide derivatives . Differences in N–H stretches (absent in the target due to N,N-disubstitution) distinguish it from monosubstituted analogs .
Anticancer Potential:
- : 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives inhibit FGFR1 in non-small cell lung cancer. The target compound’s bromine may similarly stabilize kinase interactions, while the furan group could modulate selectivity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Bromo-N-(2-nitrophenyl)benzamide | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide |
|---|---|---|---|
| LogP (Predicted) | 3.8 (moderate lipophilicity) | 3.2 | 2.9 (polar methoxy groups) |
| Aqueous Solubility | Low (improved by furan) | Very low (nitro group) | Moderate (methoxy enhances solubility) |
| Metabolic Stability | Likely high (fluorine reduces oxidation) | Low (nitro group prone to reduction) | Moderate (methoxy may undergo demethylation) |
Rationale :
- The furan group in the target compound improves solubility in organic solvents (e.g., DMSO, ethanol) compared to nitro-substituted analogs .
- Fluorine substitution enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a advantage over methoxy groups .
Preparation Methods
Synthetic Routes to 4-Bromo-N-(4-Fluorobenzyl)-N-(Furan-2-Ylmethyl)Benzamide
Preparation of 4-Bromobenzoyl Chloride
The synthesis begins with 4-bromobenzoic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM). Catalytic dimethylformamide (DMF) accelerates acyl chloride formation, yielding 4-bromobenzoyl chloride with >95% efficiency.
Reaction Conditions
Synthesis of N-(4-Fluorobenzyl)-N-(Furan-2-Ylmethyl)Amine
The secondary amine precursor is synthesized via two primary routes:
Sequential Alkylation of Ammonia
- Primary Amine Formation : 4-Fluorobenzyl bromide reacts with aqueous ammonia (25%) at 0°C to yield 4-fluorobenzylamine.
- Secondary Amine Formation : 4-Fluorobenzylamine undergoes alkylation with furan-2-ylmethyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.
Reaction Scheme
$$
\text{4-Fluorobenzylamine} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{NaH, THF}} \text{N-(4-Fluorobenzyl)-N-(furan-2-ylmethyl)amine}
$$
Yield: 68–72% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Reductive Amination
An alternative pathway involves reductive amination of 4-fluorobenzylamine with furfural (furan-2-carbaldehyde) using sodium cyanoborohydride (NaBH₃CN) in methanol.
Conditions
Amide Bond Formation
The final step couples 4-bromobenzoyl chloride with N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)amine in anhydrous DCM using triethylamine (Et₃N) as a proton scavenger.
Optimized Protocol
- Dissolve secondary amine (1 eq) in DCM (10 mL/mmol).
- Add Et₃N (1.5 eq) dropwise at 0°C.
- Introduce 4-bromobenzoyl chloride (1.1 eq) slowly over 30 minutes.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, dry (MgSO₄), and concentrate.
Purification
Mechanistic Insights and Side Reactions
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. Key Parameters :
- Temperature: 0–5°C during amide coupling to minimize side reactions.
- Solvent polarity: DMF enhances solubility of aromatic intermediates .
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. Basic Characterization
Q. Advanced Structural Analysis
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell volume | ~1979 ų |
| Bond length (C-Br) | 1.89 Å |
| Reference |
How can regioselectivity challenges during N-alkylation be addressed?
Advanced Experimental Design
Dual N-alkylation may compete with over-substitution. Strategies include:
- Stepwise Alkylation : Introduce 4-fluorobenzyl first, then furfurylamine, using protective groups (e.g., Boc) for intermediate isolation .
- Computational Screening : DFT calculations predict steric and electronic preferences for substitution sites. For example, the fluorobenzyl group’s electron-withdrawing effect directs the second alkylation to the furan site .
Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates .
What in silico methods predict the compound’s biological activity?
Q. Advanced Methodology
- Molecular Docking : Simulate binding to targets like kinase enzymes (e.g., EGFR) using AutoDock Vina. The furan ring’s π-stacking and bromine’s hydrophobic interactions are key .
- QSPR Models : Correlate logP (calculated: ~3.2) with membrane permeability for antimicrobial activity predictions .
Limitations : Lack of experimental bioactivity data requires validation via in vitro assays (e.g., MIC testing) .
How are thermodynamic properties (e.g., solubility) determined experimentally and computationally?
Q. Advanced Analytical Techniques
Q. Advanced Data Analysis
- Meta-Analysis : Compare IC₅₀ values from PubChem datasets for fluorobenzamide derivatives. For example, N-(4-aminophenyl) analogs show ±20% variability due to assay conditions .
- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., 72h incubation in MTT assays) .
What HPLC conditions optimize purity analysis?
Q. Method Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
